
ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate, also known as EDP-239, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EDP-239 is a piperidine derivative that has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of several key signaling pathways in the brain. ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Additionally, ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to neurodegeneration.
Biochemical and Physiological Effects:
ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate can protect neurons from oxidative stress and inflammation, as well as promote neuronal survival and growth. In vivo studies have shown that ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to be relatively safe and well-tolerated in animal models, making it a promising candidate for further study. However, one limitation of using ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
将来の方向性
There are several potential future directions for research on ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Additionally, ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate may have applications in other areas of research, such as cancer and inflammation. Further studies are needed to explore these potential applications and to elucidate the mechanism of action of ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate.
合成法
The synthesis of ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate involves several steps, starting with the reaction between 2,4-dimethoxybenzyl chloride and piperidine to form 1-(2,4-dimethoxybenzyl)piperidine. This intermediate is then reacted with ethyl chloroformate to produce ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate. The synthesis of ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
Ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to have potential applications in a variety of scientific research areas. One area of interest is its neuroprotective properties, which have been demonstrated in several studies. ethyl 1-(2,4-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
ethyl 1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-22-17(19)13-7-9-18(10-8-13)12-14-5-6-15(20-2)11-16(14)21-3/h5-6,11,13H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOHFIKVNQKKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2,4-dimethoxybenzyl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


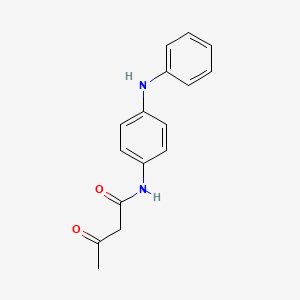
![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)
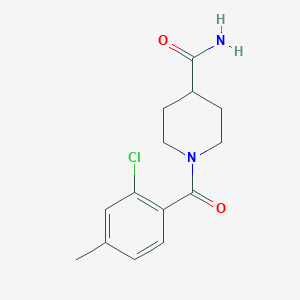
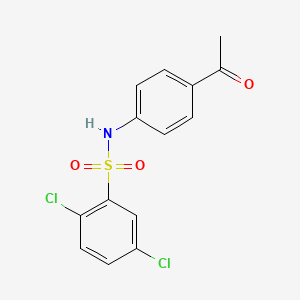
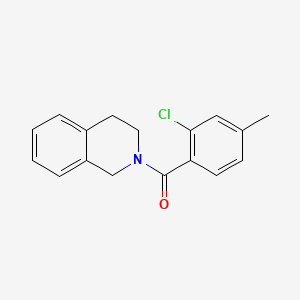
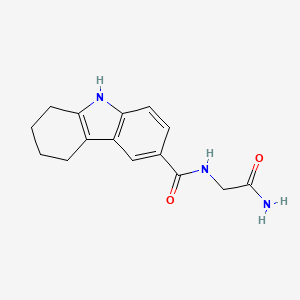
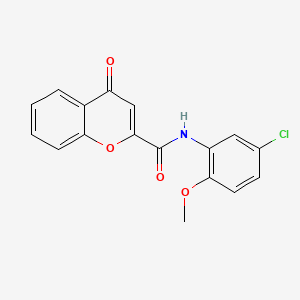
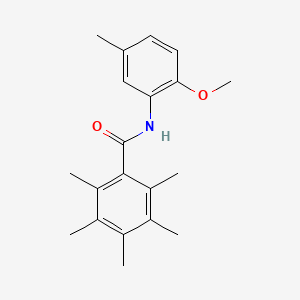
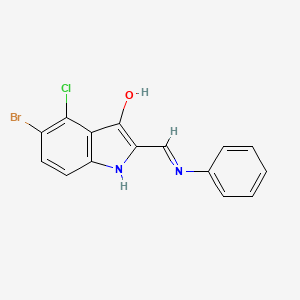
![N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5721261.png)
![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5721269.png)
![8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5721290.png)
![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)